molecular formula C8H10N4 B6261247 {1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine CAS No. 1369138-96-4

{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine

Cat. No.: B6261247
CAS No.: 1369138-96-4
M. Wt: 162.2
Attention: For research use only. Not for human or veterinary use.
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Description

{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine is a heterocyclic compound that contains both imidazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazopyridine derivatives, including 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine, have been shown to act as GABA_A receptor positive allosteric modulators . This interaction enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. Additionally, this compound may interact with proton pumps, aromatase enzymes, and other proteins involved in metabolic pathways .

Cellular Effects

1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridine derivatives have been found to affect the PI3K/Akt signaling pathway, which is crucial for cell proliferation, growth, and survival . By inhibiting PI3K, 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, this compound may alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, such as PI3K, by binding to their active sites . This inhibition prevents the phosphorylation of downstream targets, ultimately affecting cell signaling and function. Additionally, 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazopyridine derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Additionally, prolonged exposure to 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine may result in adaptive cellular responses, such as changes in receptor expression or signaling pathway activation .

Dosage Effects in Animal Models

The effects of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Studies have identified threshold doses for these effects, providing valuable information for determining safe and effective dosage ranges in therapeutic applications.

Metabolic Pathways

1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine may influence carbohydrate and lipid metabolism by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, such as SLC22A1 . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, imidazopyridine derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells . Additionally, the subcellular localization of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine can influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal and formaldehyde under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines.

Scientific Research Applications

{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-imidazo[4,5-b]pyridine
  • 2-methyl-1H-imidazo[4,5-c]pyridine

Uniqueness

{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(1-methylimidazo[4,5-c]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-7-2-3-10-5-6(7)11-8(12)4-9/h2-3,5H,4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNIDIYPCCLRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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